molecular formula C26H20BrN3O4S B2467213 2-Amino-4-(2-bromophenyl)-6-(3-methoxybenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide CAS No. 893301-78-5

2-Amino-4-(2-bromophenyl)-6-(3-methoxybenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide

Cat. No. B2467213
CAS RN: 893301-78-5
M. Wt: 550.43
InChI Key: LEZCHCMHOORHSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-4-(2-bromophenyl)-6-(3-methoxybenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide is a useful research compound. Its molecular formula is C26H20BrN3O4S and its molecular weight is 550.43. The purity is usually 95%.
BenchChem offers high-quality 2-Amino-4-(2-bromophenyl)-6-(3-methoxybenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-4-(2-bromophenyl)-6-(3-methoxybenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Activities

Studies have shown the potential anticancer activities of derivatives related to the mentioned compound. One such study involves the synthesis and anticancer evaluation of derivatives for their activity against a panel of 60 cell lines derived from nine cancer types. This research suggests the potential utility of these compounds in developing anticancer agents (Bekircan et al., 2008).

Inhibitory Activity on Monoamine Oxidase

Another study reports on the synthesis and biological evaluation of derivatives as selective inhibitors of monoamine oxidase A and B. The findings suggest that certain derivatives may serve as potential treatments for disorders related to monoamine oxidase, such as depression (Ahmad et al., 2019).

Synthesis of Novel Derivatives

Research also includes the synthesis of novel derivatives with varied biological activities. These studies often aim at exploring the chemical space around the core structure of the compound for potential pharmaceutical applications. For instance, the synthesis of novel pyrimidine and fused pyrimidine derivatives has been investigated, highlighting the versatility of this chemical framework in generating bioactive molecules (Mahmoud et al., 2011).

Antimicrobial and Antifungal Activities

Some derivatives have been evaluated for their antimicrobial and antifungal activities, offering potential applications in treating infectious diseases. The exploration of these compounds' antimicrobial properties signifies their potential in developing new antimicrobial agents (Mahdi, 2015).

Pharmacological Applications

Further research has focused on the pharmacological applications of derivatives, including their effects on rat uterus, rat aorta, and rat pancreatic β-cells. Such studies contribute to understanding the potential therapeutic uses of these compounds in various medical conditions (Khelili et al., 2012).

properties

IUPAC Name

2-amino-4-(2-bromophenyl)-6-[(3-methoxyphenyl)methyl]-5,5-dioxo-4H-pyrano[3,2-c][2,1]benzothiazine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20BrN3O4S/c1-33-17-8-6-7-16(13-17)15-30-22-12-5-3-10-19(22)24-25(35(30,31)32)23(20(14-28)26(29)34-24)18-9-2-4-11-21(18)27/h2-13,23H,15,29H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEZCHCMHOORHSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CN2C3=CC=CC=C3C4=C(S2(=O)=O)C(C(=C(O4)N)C#N)C5=CC=CC=C5Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20BrN3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

550.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-4-(2-bromophenyl)-6-(3-methoxybenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide

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